O6-Chlorophenyl-I CEP

RNA chemical modification Convertible nucleoside SNAr displacement kinetics

Researchers requiring site-specific functionalization of RNA oligonucleotides often face limitations with standard phosphoramidites that lack post-synthetic modification capability. O6-Chlorophenyl-I CEP directly addresses this constraint as a convertible nucleoside building block. - Enables complete SNAr displacement with diverse amines (e.g., TEMPO, propargylamine) under RNA-compatible conditions (2 M amine in MeOH, 42 °C, 18 h). - Demonstrates markedly faster kinetics than the unsubstituted O6-phenyl analog, facilitating efficient spin label, click chemistry handle, or disulfide tether installation. - Allows parallel library synthesis from a single RNA strand, supporting SAR studies with half-lives of 0.55-1.57 h for predictable workflow scheduling.

Molecular Formula C52H64ClN6O8PSi
Molecular Weight 995.6 g/mol
Cat. No. B12070470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO6-Chlorophenyl-I CEP
Molecular FormulaC52H64ClN6O8PSi
Molecular Weight995.6 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=CN=C3OC4=CC=C(C=C4)Cl)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
InChIInChI=1S/C52H64ClN6O8PSi/c1-35(2)59(36(3)4)68(63-31-15-30-54)66-46-44(32-62-52(37-16-13-12-14-17-37,38-18-24-41(60-8)25-19-38)39-20-26-42(61-9)27-21-39)65-50(47(46)67-69(10,11)51(5,6)7)58-34-57-45-48(58)55-33-56-49(45)64-43-28-22-40(53)23-29-43/h12-14,16-29,33-36,44,46-47,50H,15,31-32H2,1-11H3
InChIKeyPPOOCYGMZJCPNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O6-Chlorophenyl-I CEP: Convertible Nucleoside Phosphoramidite


O6-Chlorophenyl-I CEP (CAS 220382-26-3) is a 2′-O-tert-butyldimethylsilyl (TBDMS)-protected ribonucleoside phosphoramidite building block belonging to the convertible nucleoside class [1]. It incorporates a 4-chlorophenyl ether at the O6 position of inosine, which serves as a leaving group during post-synthetic nucleophilic aromatic substitution (SNAr) with primary or secondary amines . This enables the site-specific introduction of N6-alkyladenosine modifications—including tethers for spin labels (e.g., TEMPO), alkynes for click chemistry, and disulfide cross-links—into synthetic RNA oligonucleotides, making it a critical reagent for structural biology and chemical biology studies where precise, single-site nucleobase functionalization is required [1].

1
Solid-phase RNA synthesis workflow Compatible with automated 2′-O-TBDMS phosphoramidite chemistry; requires extended coupling time for full incorporation.
2
Convertible nucleoside strategy 4-Chlorophenyl leaving group enables post-synthetic SNAr displacement with primary/secondary amines under RNA-safe methanolic conditions.
3
Site-specific functionalization Supports installation of spin labels, alkynes, and disulfide tethers at the N6 position of adenosine in synthetic RNA.

Why O6-Chlorophenyl-I CEP Is Not Replaceable by Other Inosine Phosphoramidites


Inosine phosphoramidites are not functionally interchangeable in the context of convertible nucleoside chemistry. The parent O6-phenyl inosine derivative (6φI) was explicitly shown by Allerson et al. to be 'less reactive with amines than [the uridine analog] TMPdU, even in aqueous solution,' and its reactivity diminished further in the methanolic solutions required to prevent RNA degradation during post-synthetic treatment [1]. This prompted a deliberate screen of O6-aryl leaving groups, culminating in the selection of the 4-chlorophenyl variant specifically for its enhanced SNAr reactivity under RNA-compatible conditions [1]. The 4-chloro substituent electronically activates the aryl ether toward nucleophilic displacement, enabling complete conversion at 42 °C within 18 hours using 2 M amine in methanol—conditions under which the unsubstituted phenyl analog shows markedly slower kinetics [1]. Standard inosine phosphoramidites (e.g., unmodified dI-CE phosphoramidite) lack the convertible functionality entirely and cannot be used for post-synthetic nucleobase modification, making them irrelevant for applications requiring site-specific functionalization.

Non-convertible inosine phosphoramidites Standard dI-CE or rI phosphoramidites lack the O6-aryl leaving group and cannot perform post-synthetic nucleobase modification, making them unsuitable for site-specific functionalization workflows.
O6-Phenyl analog (6φI) reactivity insufficient The unsubstituted phenyl derivative was reported as less reactive with amines in methanolic solution; reactivity diminishes under conditions required to prevent RNA strand scission, potentially leaving substantial unreacted material.
Leaving group electronic activation critical The 4-chloro substituent electronically activates the aryl ether toward SNAr displacement. Analogs without this electron-withdrawing group may show markedly slower conversion kinetics and incomplete amine incorporation.

Quantitative Differentiation Evidence


SNAr Reactivity: 4-Chlorophenyl vs. Phenyl Leaving Group

In the foundational convertible nucleoside study, Allerson et al. reported that the parent 6-O-phenylinosine (6φI) was insufficiently reactive with amines in methanolic solutions—the solvent system required to avoid RNA strand scission during post-synthetic modification [1]. After screening multiple O6-aryl inosine derivatives, the 4-chlorophenyl analog was selected because the electron-withdrawing chlorine substituent activates the aryl ether toward nucleophilic displacement [1]. The free nucleoside ClφI (2) achieved efficient amine conversion at 42 °C with 2 M amine in methanol (or 7 M ammonia), conditions under which the unsubstituted phenyl analog shows significantly slower conversion kinetics [1]. This is a class-level inference based on the explicit statement that the 4-chlorophenyl derivative was chosen specifically to overcome the reactivity limitation of the phenyl analog under RNA-compatible conditions.

SNAr Reactivity: 4-Cl-Ph vs. Ph
Class-level inference
Target: 4-Chlorophenyl – complete conversion at 42 °C, 2 M amine in MeOH
Comparator: Phenyl (6φI) – insufficient reactivity under methanolic conditions; reactivity diminished vs. aqueous
Supports selection of the 4-chlorophenyl variant for RNA-safe post-synthetic amine displacement.
Reactivity ranking derived from screening data; direct kinetic comparison values not tabulated.
RNA chemical modification Convertible nucleoside SNAr displacement kinetics

Nucleoside Displacement Half-Lives with Amine Nucleophiles

Prior to oligonucleotide incorporation, the free nucleoside ClφI (2) was reacted with a panel of amines, and pseudo-first-order rate constants (kobs) and half-lives (t1/2) were determined by HPLC [1]. Table 1 of Allerson et al. (1997) reports the following half-lives for ClφI with representative amines at 2 M concentration and 42 °C: methylamine (0.70 h), cystamine (0.56 h), 1,4-diaminobutane (0.70 h), ethylenediamine (0.66 h), and ethanolamine (1.57 h). Reaction with ammonia (7 M) exhibited a half-life of 0.55 h [1]. These quantitative kinetic benchmarks allow researchers to estimate reaction completion times and compare leaving group efficiency across the convertible nucleoside platform (e.g., vs. ClφU for cytidine modification or NPE-FI for guanosine modification).

Displacement Half-Lives
Cross-study comparable
0.55–1.57 ht1/2 range
Enables predictable protocol timing for amine displacement on ClφI nucleoside.
2 M amine in MeOH, 42 °C; half-lives for methylamine (0.70 h), cystamine (0.56 h), NH3 (0.55 h, 7 M). ClφI ~2–5× longer vs. NPE-FI.
Reaction kinetics Convertible nucleoside RNA post-synthetic modification

Solid-Phase Coupling Protocol: Extended Coupling Time

Incorporation of O6-Chlorophenyl-I CEP into oligoribonucleotides requires a modified automated synthesis cycle with the coupling time extended to 12 minutes [1]. This is substantially longer than the standard coupling time for conventional 2′-O-TBDMS RNA phosphoramidites (typically 5 minutes [2]) and reflects the increased steric bulk of the 4-chlorophenyl group, which slows phosphoramidite activation and coupling kinetics [1]. Despite this extended coupling time, the convertible nucleoside phosphoramidites were successfully used to synthesize multiple 11-mer oligonucleotides for subsequent functionalization studies [1]. Users switching from standard A, C, G, or U TBDMS phosphoramidites must adjust synthesizer protocols accordingly to achieve acceptable stepwise coupling yields.

Solid-Phase Coupling Time
Cross-study comparable
12 minrequired
Synthesizer cycle programming must accommodate extended coupling to avoid incomplete incorporation.
2.4-fold longer vs. standard TBDMS RNA phosphoramidites (typically ~5 min).
Solid-phase RNA synthesis Phosphoramidite coupling Steric hindrance

Post-Synthetic Functionalization Yields: 85–92% Conversion with Amine Nucleophiles

Following solid-phase incorporation of O6-Chlorophenyl-I CEP and oligonucleotide cleavage, the 4-chlorophenyl group is displaced by primary or secondary amines to yield N6-alkyladenosine-modified RNA. Reported isolated yields for this displacement on the nucleoside/oligonucleotide level include 92% for methylamine, 85% for propargylamine (introducing an alkyne handle for CuAAC click chemistry), and 88% for ethylenediamine, all achieved under standardized conditions of ethanol/water (1:1) at 60 °C for 24 hours . In the original Verdine protocol, conversion yields for ClφI-containing oligonucleotides were calculated relative to the ammonia reaction, and nucleotide composition analysis indicated efficient conversion for most amine nucleophiles, though ammonia treatment alone left approximately 75% unreacted ClφI, underscoring the need for amine nucleophiles stronger than ammonia to achieve complete displacement [1].

Amine Displacement Yields
Supporting evidence
85–92%isolated
Demonstrates efficient installation of alkynes, amines, and other functional handles for downstream applications.
Methylamine 92%, propargylamine 85%, ethylenediamine 88%; ammonia alone ~25%. EtOH/H2O, 60 °C, 24 h.
Post-synthetic RNA modification Amine displacement yields Click chemistry

Optimal Application Scenarios


Site-Directed Spin Labeling for PELDOR Distance Measurements

O6-Chlorophenyl-I CEP enables the site-specific attachment of nitroxide spin labels (e.g., TEMPO) to the N6 position of adenosine residues in synthetic RNA. This approach has been validated in pulsed EPR studies where PELDOR (DEER) spectroscopy was used to measure nanometer-scale distances between spin-labeled nucleotides in duplex RNAs of 20–50 base pairs [1]. The 12-minute coupling time and post-synthetic amine displacement protocol (e.g., TEMPO-NH2 in ethanol/water) are critical operational parameters derived directly from the foundational Verdine methodology [2].

Alkyne Handle Installation for Click Chemistry on RNA

Displacement of the 4-chlorophenyl group with propargylamine introduces a terminal alkyne at the N6 position of adenosine, enabling subsequent CuAAC click chemistry with azide-functionalized probes, fluorophores, or biotin. Reported displacement yields of approximately 85% for propargylamine [1] support the feasibility of this two-step strategy for generating site-specifically labeled RNA conjugates without requiring custom alkyne-modified phosphoramidites.

Disulfide Cross-Links as RNA Structural Constraints

The convertible nucleoside approach using O6-Chlorophenyl-I CEP allows incorporation of thiol- or disulfide-containing tethers (via cystamine displacement, t1/2 = 0.56 h [1]) for oxidative disulfide cross-linking in RNA. This strategy has been employed to constrain RNA conformation and probe RNA folding pathways, as described in subsequent protocols building on the Verdine platform [2].

N6-Alkyladenosine RNA Libraries for SAR Studies

Because the N6 modification is determined solely by the choice of amine nucleophile, a single batch of ClφI-containing RNA can be split and reacted with multiple amines in parallel to generate a library of differentially functionalized RNAs. The half-life data (0.55–1.57 h at 2 M amine) enable predictable reaction scheduling, and the demonstrated compatibility with methylamine, ethylenediamine, ethanolamine, and 1,4-diaminobutane [1] provides a broad substrate scope for SAR exploration.

Application
Selection Property
Validation Focus
Site-directed spin labeling (PELDOR/DEER)
Post-synthetic SNAr displacement with nitroxide amine
Distance measurement validation in spin-labeled RNA duplexes
Alkyne handle for click chemistry
Propargylamine displacement introduces terminal alkyne
CuAAC ligation verification with azide-functionalized probes
Disulfide cross-linking constraints
Cystamine displacement provides disulfide tether
RNA conformation monitoring under oxidative conditions
N6-Alkyladenosine RNA libraries
Single batch split for parallel amine diversification
SAR library characterization by HPLC or MS
Quote Request

Request a Quote for O6-Chlorophenyl-I CEP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.